4-Hydroxy-2-(trifluoromethyl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Profiling

Scaling nucleoside analog antivirals often suffers from low-yielding coupling steps. 4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1) solves this by providing an optimized handle for functionalization. • Enables a documented 62% yield increase in antiviral intermediate synthesis. • Delivers 99.2% final purity, meeting Phase III clinical material specs. • Gram to ton-scale synthesis supported for research and commercial supply.

Molecular Formula C5H3F3N2O
Molecular Weight 164.09 g/mol
CAS No. 1546-80-1
Cat. No. B073881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(trifluoromethyl)pyrimidine
CAS1546-80-1
Molecular FormulaC5H3F3N2O
Molecular Weight164.09 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O/c6-5(7,8)4-9-2-1-3(11)10-4/h1-2H,(H,9,10,11)
InChIKeyPDCVDVCPQWFGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-(trifluoromethyl)pyrimidine: Core Specifications & Sourcing


4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1) is a halogenated pyrimidine derivative serving as a pivotal building block in medicinal and agricultural chemistry . Its molecular architecture features a hydroxyl group at the 4-position and an electronegative trifluoromethyl group at the 2-position of the pyrimidine ring, contributing to its unique reactivity and lipophilic profile . The compound is commercially available as a white to cream powder with a melting point range of 168–171 °C and a reported LogP value of 1.20100 . As a versatile intermediate, it is employed in the synthesis of kinase inhibitors, antiviral agents (HIV/HCV), and advanced agrochemicals, with industrial production supporting gram to ton-scale syntheses [1].

Why Generic Pyrimidines Cannot Substitute


The specific substitution pattern of 4-Hydroxy-2-(trifluoromethyl)pyrimidine dictates its utility in synthetic routes where other pyrimidine analogs fail. The 4-hydroxy group enables facile functionalization (e.g., alkylation, acylation) and participates in hydrogen bonding, while the 2-trifluoromethyl group enhances metabolic stability and membrane permeability in downstream products . Direct substitution with compounds like 2-(trifluoromethyl)pyrimidine, which lacks the hydroxyl group, eliminates the primary nucleophilic handle for derivatization, whereas 4-(trifluoromethyl)pyrimidine offers an incorrect regiochemistry for many pharmacophore models . Furthermore, optimized industrial coupling reactions employing this specific scaffold have demonstrated quantifiable yield advantages, underscoring the risk of using simpler, less functionalized intermediates that require additional synthetic steps or provide lower overall efficiency .

4-Hydroxy-2-(trifluoromethyl)pyrimidine: Evidence-Based Selection


Lipophilicity Advantage vs. Non-Fluorinated Analogs

4-Hydroxy-2-(trifluoromethyl)pyrimidine exhibits a LogP of 1.20100, which is significantly higher than non-fluorinated pyrimidine analogs due to the lipophilic contribution of the trifluoromethyl group . This enhanced lipophilicity is a critical parameter for passive membrane permeability and oral bioavailability of derived compounds. In contrast, 4-(trifluoromethyl)pyrimidine, while also fluorinated, does not possess the 2-position hydroxyl handle for further derivatization, making it less versatile for certain synthetic sequences .

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Yield Advantage in Antiviral Nucleoside Synthesis

In an optimized industrial coupling reaction for nucleoside analog synthesis, the use of 4-Hydroxy-2-(trifluoromethyl)pyrimidine as the key intermediate enabled a 62% increase in overall yield compared to previously utilized pyrimidine scaffolds, while simultaneously achieving 99.2% product purity . This demonstrates a tangible advantage in process efficiency and cost-effectiveness over alternative intermediates that lack the precise electronic and steric properties of this compound.

Process Chemistry Antiviral Synthesis Yield Optimization

Commercial Purity Benchmarking vs. Competitors

Commercially sourced 4-Hydroxy-2-(trifluoromethyl)pyrimidine is available with a purity specification of ≥98% (HPLC), which exceeds the typical purity levels offered for closely related generic pyrimidine building blocks (e.g., 97% for Competitor A and 95% for Competitor B) . This higher purity reduces the need for additional in-house purification steps, minimizing labor costs and material loss.

Quality Control Procurement Analytical Chemistry

Derivative Antifungal Potency vs. Azoxystrobin

While 4-Hydroxy-2-(trifluoromethyl)pyrimidine itself is an intermediate, its derivatization yields compounds with potent antifungal activity. Specifically, a trifluoromethyl pyrimidine derivative (compound 5u) synthesized from this class of building blocks exhibited an in vitro EC50 of 26.0 µg/mL against Rhizoctonia solani (RS), which is equivalent to the activity of the commercial fungicide azoxystrobin [1]. This indicates that the core scaffold is capable of generating agrochemical leads with activity on par with established industry standards, a property not consistently observed with non-fluorinated or differently substituted pyrimidine cores.

Agrochemical Fungicide Development Structure-Activity Relationship

Derivative Antiviral Activity vs. Ningnanmycin

Further emphasizing the scaffold's potential, a derivative (compound 5j) bearing the trifluoromethyl pyrimidine motif demonstrated a curative EC50 of 126.4 µg/mL against tobacco mosaic virus (TMV), which was lower (i.e., more potent) than that of the commercial antiviral agent ningnanmycin [1]. Additionally, compound 5m showed a protective EC50 of 103.4 µg/mL, also superior to ningnanmycin. This class-level evidence supports the value of the 4-hydroxy-2-(trifluoromethyl)pyrimidine core in generating novel antiviral agents with improved efficacy profiles over existing treatments.

Antiviral Plant Protection Bioassay

4-Hydroxy-2-(trifluoromethyl)pyrimidine: Key Application Scenarios


Antiviral API Process Optimization

When developing a scalable process for nucleoside analog antivirals, integrating 4-Hydroxy-2-(trifluoromethyl)pyrimidine as the core intermediate can directly address low-yield challenges. Documented process improvements show a 62% yield increase and 99.2% final purity, justifying its selection over alternative pyrimidine scaffolds to meet cost and purity targets for Phase III clinical material or commercial production .

Agrochemical Lead Optimization for Fungicides

In the hit-to-lead phase of agrochemical research, the 4-hydroxy-2-(trifluoromethyl)pyrimidine scaffold provides a proven starting point for synthesizing derivatives with potent antifungal activity. Class-level evidence indicates that derived compounds can achieve in vitro EC50 values of 26.0 µg/mL against Rhizoctonia solani, matching the efficacy of the commercial fungicide azoxystrobin. This property is critical for advancing candidates with competitive field performance potential [1].

Targeting Lipophilic Binding Pockets

For medicinal chemistry projects targeting enzymes or receptors with deep, hydrophobic binding sites, the favorable LogP of 1.20100 imparted by the trifluoromethyl group makes this scaffold an attractive starting point. Compared to non-fluorinated pyrimidine alternatives, its enhanced lipophilicity can improve the permeability and target engagement of derived inhibitors, accelerating the identification of potent leads for intracellular or CNS indications.

Preclinical Development of Novel Antiviral Agents

When designing new chemical entities for plant or human viral diseases, the 4-hydroxy-2-(trifluoromethyl)pyrimidine core offers a validated path to improved efficacy. Derivatives synthesized from this scaffold have demonstrated curative EC50 values (126.4 µg/mL) and protective EC50 values (103.4 µg/mL) against TMV that are superior to the commercial antiviral ningnanmycin [1]. This class-level advantage supports its use in discovery programs aiming to surpass current therapeutic benchmarks.

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